2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide
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Overview
Description
The compound is a type of organic iodide, which are typically used in organic synthesis . Organic iodides are often used in substitution reactions, where the iodide ion is replaced by another group .
Molecular Structure Analysis
The compound seems to contain a biphenyl group and a pyridinium group. Biphenyl consists of two connected phenyl rings . Pyridinium refers to the positively charged nitrogenous base derived from pyridine .Chemical Reactions Analysis
Organic iodides, such as this compound, are often used in nucleophilic substitution reactions. They can also participate in elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of organic iodides can vary greatly depending on their structure. Generally, they are colorless to yellowish liquids or solids. They are usually insoluble in water but soluble in organic solvents .Scientific Research Applications
Molecular Engineering and Sensitizer Design
"2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide" and related compounds have been investigated for their potential in molecular engineering, particularly in the design of organic sensitizers for solar cell applications. Novel organic sensitizers with designed donor, electron-conducting, and anchoring groups show promising incident photon to current conversion efficiency (IPCE), indicating the compound's utility in enhancing solar energy conversion efficiency (Kim et al., 2006).
Synthesis Methodologies
Research on the synthesis of polycyclic aromatic iodides via ICl-induced intramolecular cyclization has demonstrated the compound's role in generating substituted polycyclic aromatic iodides, showcasing its versatility in organic synthesis and potential applications in creating complex molecular structures (Yao et al., 2004).
Nanotechnology and Materials Science
In the field of materials science, the compound has been utilized in the synthesis of novel ruthenium sensitizers for dye-sensitized solar cells (DSSCs). These sensitizers, when anchored onto TiO2 films, exhibit efficient sensitization and conversion efficiency, underscoring the compound's potential in renewable energy technologies (Nazeeruddin et al., 2005).
Mechanism of Action
Target of Action
Similar compounds such as iodobenzene, which consists of a benzene ring substituted with one iodine atom, are known to be useful as synthetic intermediates in organic chemistry .
Mode of Action
It’s worth noting that iodobenzene, a related compound, is more reactive than bromobenzene or chlorobenzene due to the weaker c–i bond . This increased reactivity could potentially influence the interaction of 2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide with its targets.
Biochemical Pathways
For instance, PCBs can be degraded by microbial enzymes, but as chlorination substitution in the biphenyl ring increases, the microbial degradation rate decreases .
Pharmacokinetics
Iodide salts, which are related compounds, are known to be readily absorbed in the gastrointestinal tract and distributed widely throughout the extracellular fluid of the thyroid gland .
Result of Action
Iodine-131, a related compound, is notable for causing mutation and death in cells that it penetrates, which is due to its mode of beta decay .
Action Environment
For instance, PCBs remain in the environment for a long period due to their low reactivity and stability in harsh environmental conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-methyl-2-[(E)-2-(4-phenylphenyl)ethenyl]pyridin-1-ium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N.HI/c1-21-16-6-5-9-20(21)15-12-17-10-13-19(14-11-17)18-7-3-2-4-8-18;/h2-16H,1H3;1H/q+1;/p-1/b15-12+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPRYEWECLOOAC-JRUHLWALSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=CC=C3.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=CC=C3.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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